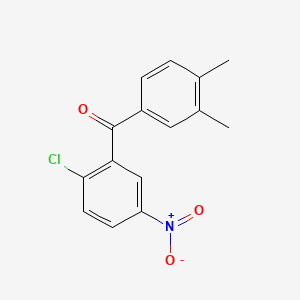

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone

Beschreibung

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H12ClNO3 It is a member of the methanone family, characterized by the presence of a methanone group (C=O) bonded to two aromatic rings

Eigenschaften

IUPAC Name |

(2-chloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)13-8-12(17(19)20)5-6-14(13)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJXEMOQJQKXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dimethylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products

Reduction: (2-Amino-5-nitrophenyl)(3,4-dimethylphenyl)methanone.

Substitution: (2-Substituted-5-nitrophenyl)(3,4-dimethylphenyl)methanone.

Oxidation: (2-Chloro-5-nitrophenyl)(3,4-dicarboxyphenyl)methanone.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone features a complex structure characterized by:

- A chloro group at the 2-position of the phenyl ring.

- A nitro group at the 5-position.

- A ketone functional group linked to a dimethyl-substituted phenyl ring.

This unique arrangement contributes to its reactivity and biological activity, making it a valuable compound for further research.

Chemistry

In synthetic organic chemistry, (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It can participate in various chemical reactions such as nucleophilic substitutions and reductions due to its reactive functional groups.

Biology

The compound has potential applications in biological research:

- Enzyme Interactions : It can be utilized to study interactions with enzymes and receptors, acting as a ligand in biochemical assays.

- Cellular Pathways : Its derivatives may be explored for their ability to probe cellular pathways, particularly in cancer research and drug discovery.

Medicine

In medicinal chemistry, (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is being investigated for its therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties.

- Antimicrobial Potential : There is interest in evaluating its efficacy against various pathogens, potentially leading to the development of new antimicrobial agents.

Material Science

The compound's stability and reactivity make it suitable for applications in material science:

- Advanced Materials Development : It can serve as a precursor in the synthesis of polymers or coatings with specific electronic properties due to its unique electronic structure.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone | Nitro and chloro groups; ketone functionality | Potential anticancer and antimicrobial activity |

| (2-Chloro-5-nitrophenol) | Nitro and chloro groups | Exhibits strong antibacterial activity |

| 4-Nitrophenylacetone | Contains a nitro group and ketone | Known for anti-inflammatory properties |

| (2-Methyl-5-nitrophenol) | Methyl substitution on phenol | Displays unique neuroprotective effects |

Case Study 1: Anticancer Research

A study investigated the effects of compounds similar to (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

Research focused on evaluating the antimicrobial properties of nitro-substituted phenyl compounds revealed that (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone showed promising activity against Gram-positive bacteria. This positions it as a candidate for further exploration in antibiotic development.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone

- (4-Chloro-3-nitrophenyl)(phenyl)methanone

- (2,4-Dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone

Uniqueness

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.

This detailed article provides a comprehensive overview of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position of the phenyl ring, and a dimethyl substitution at the 3 and 4 positions of another phenyl ring. This unique arrangement contributes to its reactivity and potential pharmacological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₀ClN₁O₃ |

| Molecular Weight | 273.69 g/mol |

| Functional Groups | Chloro, Nitro, Ketone |

The biological activity of (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is believed to involve its interaction with specific molecular targets. The nitro and chloro groups may facilitate binding to enzyme active sites, potentially inhibiting their catalytic functions. This mechanism has been observed in similar compounds where electron-withdrawing groups enhance reactivity and target specificity.

Antimicrobial Properties

Research indicates that (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features display potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against resistant strains, suggesting strong potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which is crucial in conditions such as arthritis and other inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Anticancer Activity

Preliminary studies suggest that (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone may exhibit anticancer properties. For instance, it has shown promise in reducing cell viability in cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of various nitro-substituted phenyl compounds against resistant bacterial strains. The findings indicated that compounds with similar structures to (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone had MIC values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .

-

Anti-inflammatory Research :

- In a controlled experiment assessing inflammatory responses in vitro, (2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone was shown to significantly reduce levels of TNF-alpha in macrophage cultures exposed to lipopolysaccharide (LPS), indicating its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.